molecular formula C8H7IN2 B1614051 4-Iodo-1H-indol-6-amine CAS No. 885520-52-5

4-Iodo-1H-indol-6-amine

Cat. No. B1614051
CAS RN: 885520-52-5
M. Wt: 258.06 g/mol
InChI Key: PERZAHBZMHCPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Iodo-1H-indol-6-amine” is a compound that belongs to the class of organic compounds known as indoles . It has a molecular weight of 258.06 . The compound is solid in physical form and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Indoles, including “this compound”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One of the synthesis methods involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C8H7IN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 .


Chemical Reactions Analysis

Indoles, including “this compound”, show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis, including chemical reactions, has attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 258.06 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is recommended to use personal protective equipment as required and avoid dust formation .

Future Directions

While the future directions for “4-Iodo-1H-indol-6-amine” are not explicitly mentioned in the search results, indole derivatives have been attracting increasing attention in recent years due to their wide range of biological activities . They are being investigated for their potential in treating various disorders in the human body .

properties

IUPAC Name

4-iodo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZAHBZMHCPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646339
Record name 4-Iodo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-52-5
Record name 1H-Indol-6-amine, 4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1H-indol-6-amine
Reactant of Route 2
Reactant of Route 2
4-Iodo-1H-indol-6-amine
Reactant of Route 3
4-Iodo-1H-indol-6-amine
Reactant of Route 4
4-Iodo-1H-indol-6-amine
Reactant of Route 5
4-Iodo-1H-indol-6-amine
Reactant of Route 6
4-Iodo-1H-indol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.